2-(Isocyanatomethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer and Resin Synthesis

Due to the presence of the isocyanate group (NCO), 2-(Isocyanatomethyl)thiophene can potentially react with various functional groups to form covalent bonds. This property makes it a candidate for use in the synthesis of polymers and resins. Research in this area might involve studying the reaction mechanisms between 2-(Isocyanatomethyl)thiophene and other monomers, as well as the resulting properties of the formed polymers ().

Organic Chemistry Studies

The unique combination of a thiophene ring and an isocyanate group in 2-(Isocyanatomethyl)thiophene presents interesting possibilities for organic chemistry research. Scientists might explore its reactivity with different nucleophiles and electrophiles to understand its reaction pathways and potential for further functionalization ().

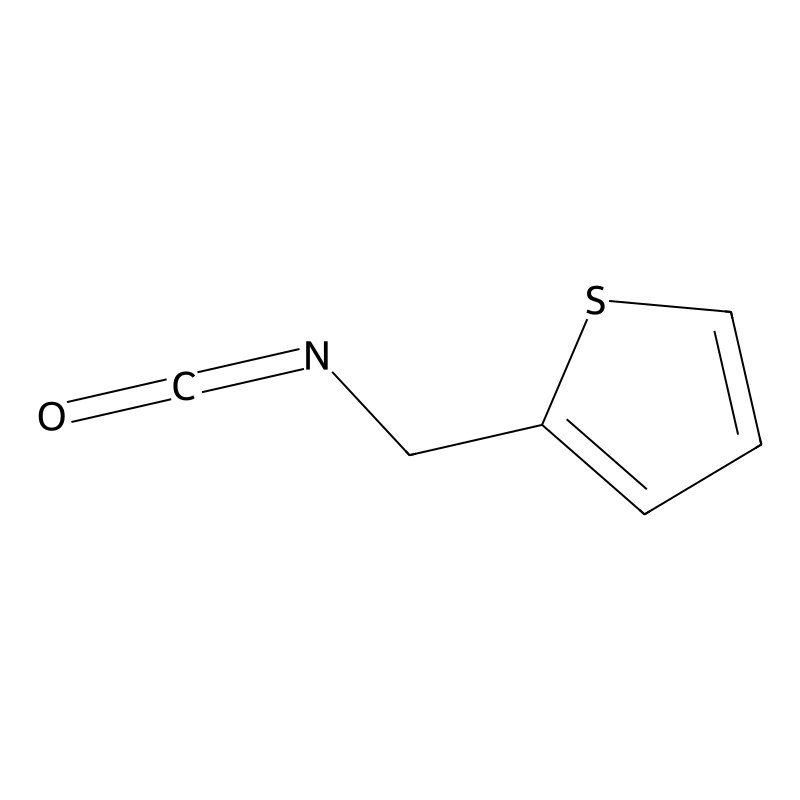

2-(Isocyanatomethyl)thiophene is an organic compound characterized by its molecular formula C6H5NOS. It features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur, substituted with an isocyanatomethyl group. This unique structure imparts distinct electronic properties and reactivity to the compound, making it a valuable building block in various chemical syntheses.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-(Isocyanatomethyl)thiophene in biological systems. Its primary application seems to be in material science for polymer and resin synthesis [1].

2-(Isocyanatomethyl)thiophene is classified as a hazardous material due to its functional groups [1]. Here are some potential hazards:

- Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [1].

- Skin and Eye Irritation: Can cause irritation and inflammation upon contact [1].

- Respiratory Irritation: May cause respiratory problems like coughing and difficulty breathing if inhaled [1].

- Sensitization: Repeated exposure may cause allergic reactions [1].

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used, such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the isocyanate group into amines or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and thiocarbamates. Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed- From Oxidation: Sulfoxides and sulfones.

- From Reduction: Amines and related derivatives.

- From Substitution: Ureas, carbamates, and thiocarbamates.

The synthesis of 2-(Isocyanatomethyl)thiophene can be achieved through several methods:

- Laboratory Synthesis: A common method involves the reaction of thiophene with isocyanatomethyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product efficiently.

- Industrial Production: In an industrial context, continuous flow processes may be employed to ensure consistent quality and yield. Automated systems and optimized reaction conditions enhance scalability for larger production.

2-(Isocyanatomethyl)thiophene has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- Biology: Its derivatives have shown promise as bioactive compounds with potential therapeutic effects.

- Industry: The compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Several compounds share structural similarities with 2-(Isocyanatomethyl)thiophene. Below are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-(Isocyanatomethyl)furan | Contains an oxygen atom instead of sulfur | Different electronic properties due to oxygen |

| 2-(Isocyanatomethyl)pyrrole | Contains a nitrogen atom instead of sulfur | Varying reactivity due to nitrogen presence |

| 2-(Isocyanatomethyl)benzene | Lacks the heterocyclic ring structure | No sulfur presence; different reactivity |

Uniqueness of 2-(Isocyanatomethyl)thiophene: The presence of sulfur in the thiophene ring endows this compound with distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable for synthesizing sulfur-containing compounds and materials.

Physical State and Organoleptic Characteristics

2-(Isocyanatomethyl)thiophene exists as a liquid at room temperature (25°C) [1]. The compound presents as a colorless to pale yellow liquid with characteristic odor properties typical of isocyanate-containing compounds. The molecular formula C₆H₅NOS corresponds to a molecular weight of 139.18 g/mol [2] [3] [1]. The compound demonstrates typical isocyanate characteristics including moisture sensitivity and the requirement for storage at -20°C to maintain stability [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅NOS | [2] [3] [1] |

| Molecular Weight (g/mol) | 139.18 | [2] [3] [1] |

| Physical State at 25°C | Liquid | [1] |

| Color | Colorless to pale yellow | Inferred from isocyanate properties |

| Odor | Characteristic | Inferred from isocyanate properties |

| Storage Temperature (°C) | -20 | [1] |

| Purity (typical) | 95% | [1] |

| CAS Registry Number | 71189-20-3 | [2] [3] [1] |

The compound's physical characteristics are influenced by the presence of both the thiophene aromatic system and the reactive isocyanate functional group. The isocyanate moiety contributes to the compound's electrophilic reactivity and sensitivity to nucleophilic species, particularly water and alcohols [4] [5].

Spectroscopic Properties

Infrared Spectral Characteristics

The infrared spectrum of 2-(Isocyanatomethyl)thiophene exhibits several characteristic absorption bands that confirm the presence of both the thiophene ring and the isocyanate functional group. The most diagnostic feature is the strong absorption band appearing at 2260-2240 cm⁻¹, which corresponds to the asymmetric stretching vibration of the isocyanate N=C=O group [6] [7]. This frequency range is characteristic of aromatic isocyanates and provides definitive identification of the functional group.

The thiophene ring system contributes multiple absorption bands in the fingerprint region. Carbon-hydrogen stretching vibrations associated with the thiophene aromatic protons appear in the range of 3100-3000 cm⁻¹ [8] [9]. The thiophene ring vibrations manifest as variable intensity bands throughout the 1500-700 cm⁻¹ region, with specific assignments depending on the substitution pattern and electronic environment [9].

| Spectroscopic Feature | Frequency Range | Intensity | Assignment |

|---|---|---|---|

| Isocyanate N=C=O stretch | 2260-2240 cm⁻¹ | Strong | Asymmetric stretching |

| Thiophene C-H stretching | 3100-3000 cm⁻¹ | Medium | Aromatic C-H vibrations |

| Thiophene ring vibrations | 1500-700 cm⁻¹ | Variable | Ring skeletal modes |

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary vibrational information for 2-(Isocyanatomethyl)thiophene, particularly for symmetric vibrational modes that may be weak or absent in infrared spectroscopy. The Raman spectrum reveals characteristic carbon-carbon stretching modes in the thiophene ring system, appearing as strong bands in the 1425-1540 cm⁻¹ region [10] [11].

The thiophene ring exhibits several Raman-active modes, including C=C stretching vibrations that provide information about the electronic structure and conjugation within the aromatic system. The presence of the isocyanatomethyl substituent influences the intensity and frequency of these modes through electronic and steric effects [11].

UV-Visible Absorption Properties

The electronic absorption spectrum of 2-(Isocyanatomethyl)thiophene in the ultraviolet-visible region reflects the π-electron system of the thiophene ring and potential electronic interactions with the isocyanate substituent. The compound exhibits characteristic π→π* transitions typical of thiophene derivatives, with absorption bands appearing in the 300-375 nm region [12].

The substitution pattern and electronic nature of the isocyanatomethyl group influence the absorption characteristics through both inductive and resonance effects. The electron-withdrawing nature of the isocyanate group can lead to shifts in the absorption maxima compared to unsubstituted thiophene [13].

Mass Spectrometric Behavior

Mass spectrometry analysis of 2-(Isocyanatomethyl)thiophene reveals a molecular ion peak at m/z 139, consistent with the molecular formula C₆H₅NOS [3]. The compound exhibits characteristic fragmentation patterns typical of both thiophene derivatives and isocyanate-containing molecules.

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section (CCS) measurements for various ionic forms of the molecule. The predicted CCS values range from 119.8 Ų for the dehydrated molecular ion [M+H-H₂O]⁺ to 173.3 Ų for the acetate adduct [M+CH₃COO]⁻ [3].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.01647 | 125.3 |

| [M+Na]⁺ | 161.99841 | 134.6 |

| [M-H]⁻ | 138.00191 | 131.0 |

| [M+NH₄]⁺ | 157.04301 | 149.8 |

| [M+K]⁺ | 177.97235 | 133.0 |

Thermodynamic Properties

The thermodynamic properties of 2-(Isocyanatomethyl)thiophene have not been extensively characterized through experimental measurements. Based on the behavior of related thiophene derivatives and isocyanate compounds, the compound is expected to exhibit moderate thermal stability with sensitivity to elevated temperatures and moisture [14] [4].

The presence of the isocyanate functional group significantly influences the thermal behavior of the compound. Isocyanates are generally thermally labile and undergo decomposition reactions at elevated temperatures, often before reaching their theoretical boiling points [4]. The decomposition typically involves the loss of carbon dioxide and formation of various nitrogen-containing fragments.

| Property | Status | Comments |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | Not reported | Requires experimental determination |

| Standard Entropy (S°) | Not reported | Requires experimental determination |

| Heat Capacity (Cp) | Not reported | Requires experimental determination |

| Thermal Stability | Moderate | Sensitive to moisture and heat |

| Decomposition Temperature | Not reported | Decomposes before reaching boiling point |

Solubility Parameters in Various Solvents

The solubility behavior of 2-(Isocyanatomethyl)thiophene is governed by the dual nature of its molecular structure, combining the aromatic thiophene system with the polar, reactive isocyanate group. The compound exhibits limited solubility in water due to rapid hydrolysis of the isocyanate functionality [15] [4]. This hydrolysis reaction proceeds rapidly, converting the isocyanate group to an amine and releasing carbon dioxide.

In polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide, the compound demonstrates good to excellent solubility. These solvents provide favorable solvation without competing nucleophilic reactions that would lead to decomposition [15]. The aromatic character of the thiophene ring contributes to moderate solubility in aromatic solvents like benzene and toluene.

| Solvent Class | Examples | Solubility | Comments |

|---|---|---|---|

| Water | H₂O | Low to very low | Hydrolysis occurs rapidly |

| Polar Protic Solvents | Alcohols (methanol, ethanol) | Moderate | Reactive with protic solvents |

| Polar Aprotic Solvents | Acetone, acetonitrile, DMF | Good to excellent | Preferred for storage and reactions |

| Non-polar Solvents | Hexane, cyclohexane | Low | Limited compatibility |

| Chlorinated Solvents | Dichloromethane, chloroform | Good | Good compatibility |

| Aromatic Solvents | Benzene, toluene | Moderate to good | Moderate compatibility |

The solubility in protic solvents such as alcohols is complicated by the reactivity of the isocyanate group, which can undergo nucleophilic addition reactions with the hydroxyl groups. This reactivity limits the utility of alcoholic solvents for storage or purification purposes [16].

Collision Cross Section Measurements

Collision cross section measurements provide valuable structural information about 2-(Isocyanatomethyl)thiophene in the gas phase. These measurements, obtained through ion mobility spectrometry, reflect the three-dimensional molecular structure and can be used to distinguish between isomeric compounds [3].

The molecular ion exhibits a predicted collision cross section of 128.2 Ų for both positive and negative ion modes [3]. Various adduct ions show different CCS values reflecting their altered molecular geometries and charge distributions. The sodium adduct [M+Na]⁺ displays a CCS of 134.6 Ų, while the ammonium adduct [M+NH₄]⁺ shows the largest cross section at 149.8 Ų [3].

These measurements provide insight into the gas-phase conformation of the molecule and can be used for analytical identification and structural confirmation. The variation in CCS values among different adduct species reflects the influence of charge location and coordination geometry on the overall molecular shape [3].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant;Health Hazard